

Ethyl dodeca-2,4-dienoate chemical and physical properties

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Compound of Interest		
Compound Name:	Ethyl dodeca-2,4-dienoate	
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An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Deca-2,4-dienoate

Disclaimer: Initial searches for "ethyl dodeca-2,4-dienoate" did not yield significant specific information. The available scientific literature predominantly focuses on "ethyl deca-2,4-dienoate," a compound with a 10-carbon chain, which is a well-documented fragrance and flavor agent, also known as pear ester. It is presumed that the user's interest lies with this more common compound. This guide will, therefore, focus on the chemical and physical properties of ethyl deca-2,4-dienoate. No comprehensive data was found for ethyl dodeca-2,4-dienoate. A single related, but distinct, compound, ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate, has been identified in scientific databases.

Chemical and Physical Properties

Ethyl deca-2,4-dienoate is a colorless liquid with a characteristic pear-like aroma.[1][2] It is found naturally in apples, Bartlett pears, Concord grapes, beer, and quince.[1] The (2E,4Z) isomer is particularly noted for its strong pear flavor.[3]

Below is a summary of its key chemical and physical properties.



Property	Value	Source(s)
Molecular Formula	C12H20O2	[4][5]
Molecular Weight	196.29 g/mol	[4]
CAS Number	3025-30-7 ((2E,4Z) isomer)	[6]
Appearance	Colorless to pale yellow liquid	[2][7]
Boiling Point	70-72 °C at 0.05 mmHg	[5]
260 °C at 760 mmHg (estimated)	[8]	
Melting Point	-60 °C (estimated)	[8]
Density	0.905 - 0.920 g/mL at 25 °C	[5]
Refractive Index (n20/D)	1.480 - 1.486	[5]
Solubility	Insoluble in water; Soluble in alcohol	[7]
Flash Point	113 °C (235.4 °F) - closed cup	[9]
Vapor Pressure	0.01 mmHg at 25 °C (estimated)	[7]

Synthesis and Experimental Protocols

The synthesis of ethyl deca-2,4-dienoate, particularly the commercially important (2E,4Z) isomer, can be achieved through several routes.

Synthesis from Allenic Ester

A common and experimentally simple method involves the rearrangement of an allenic ester. [10]

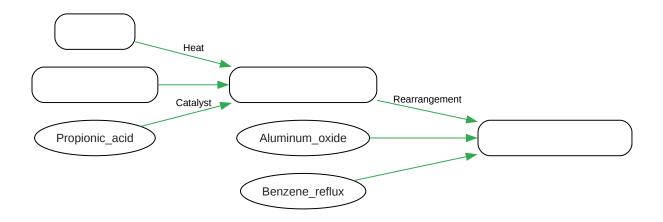
Experimental Protocol:

• Preparation of the Allenic Ester (Ethyl 3,4-decadienoate): 1-Octyn-3-ol is reacted with an excess of triethyl orthoacetate in the presence of a catalytic amount of propionic acid. The



mixture is heated until the starting material is consumed (typically 6-8 hours). Excess triethyl orthoacetate is removed under reduced pressure, and the resulting allenic ester is purified by distillation.[10]

 Rearrangement to Ethyl (E,Z)-2,4-decadienoate: The purified allenic ester is dissolved in benzene and heated at reflux with vigorous stirring in the presence of activated aluminum oxide for approximately 5 hours. The aluminum oxide is then filtered off, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure to yield ethyl (E,Z)-2,4-decadienoate.[10]



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Synthesis of Ethyl deca-2,4-dienoate from an Allenic Ester.

Other Synthetic Routes

- Wittig Reaction: The reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2butenoate.[10]
- Organocuprate Addition: The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate. [3][5]
- Enzymatic Esterification: Transesterification of other (2E,4Z)-deca-2,4-dienoate esters with ethanol in the presence of lipase from Candida antarctica.[5]



Spectroscopic Data

The structural identification of ethyl deca-2,4-dienoate is confirmed by various spectroscopic techniques.

Spectroscopic Technique	Key Features	Source(s)
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 196. The NIST WebBook provides a detailed mass spectrum under electron ionization.	[11]
Infrared (IR) Spectroscopy	Characteristic peaks for C=O (ester) and C=C (alkene) functional groups are expected. FTIR spectra are available in databases.	[6]
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR data are used to confirm the isomeric structure, particularly the (2E,4Z) configuration.	

Safety and Toxicity

Ethyl deca-2,4-dienoate is generally recognized as safe (GRAS) for use as a food additive in the United States.[1] However, in its concentrated form, it presents some hazards.



Hazard	Description	Precautionary Measures	Source(s)
Skin Irritation	Causes skin irritation.	Wear protective gloves. Wash skin thoroughly after handling.	[12][13]
Eye Irritation	Causes serious eye irritation.	Wear eye protection. If in eyes, rinse cautiously with water for several minutes.	[12]
Aquatic Toxicity	Harmful to aquatic life with long-lasting effects.	Avoid release to the environment.	[12][13]
Handling	Use in a well- ventilated area. Avoid breathing vapor.	[13]	
Storage	Store away from incompatible materials.	[12]	_

Biological Activity and Applications Kairomonal Activity

Ethyl (E,Z)-2,4-decadienoate is a well-documented kairomone, acting as an attractant for the codling moth (Cydia pomonella), a significant pest of apple and pear crops.[14][15] Both male and female moths are attracted to this compound, which mimics the odor of ripe pears.[15] This property is being explored for its potential use in pest management strategies, such as in trapping and monitoring systems.[14][16]





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